9-Benzyl-9H-purine

Catalog No.
S9081975
CAS No.
25491-56-9
M.F
C12H10N4
M. Wt
210.23 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Benzyl-9H-purine

CAS Number

25491-56-9

Product Name

9-Benzyl-9H-purine

IUPAC Name

9-benzylpurine

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c1-2-4-10(5-3-1)7-16-9-15-11-6-13-8-14-12(11)16/h1-6,8-9H,7H2

InChI Key

MDOUSORGCMUMBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CN=CN=C32

9-Benzyl-9H-purine (CAS 25491-56-9) is a core heterocyclic building block utilized extensively in medicinal chemistry, nucleoside synthesis, and materials science [1]. By masking the N-9 position with a robust benzyl protecting group, this compound eliminates the N-7/N-9 tautomerism inherent to unsubstituted purines. This structural modification not only dictates the regioselectivity of subsequent C-H functionalizations at the C-6 and C-8 positions but also dramatically alters the physical properties of the scaffold, enhancing its solubility in aprotic organic solvents [2]. For industrial and academic buyers, procuring the pre-benzylated purine streamlines multi-step syntheses of complex purine derivatives, including kinase inhibitors, antimycobacterial agents, and fluorescent probes, by bypassing the often low-yielding and poorly selective initial N-alkylation step [3].

Research Fit

Scaffold Use
Antimycobacterial screening scaffold (9-benzyl purine series)
Scaffold Use
Anticonvulsant research pharmacophore (MES model context)
Synthetic Utility
C6 regioselective alkylation substrate for derivative synthesis

Attempting to substitute 9-Benzyl-9H-purine with generic, unsubstituted 9H-purine introduces severe process inefficiencies. Unprotected purines exist as an equilibrium of N-7 and N-9 tautomers, which leads to mixtures of regioisomers during electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling, often requiring laborious chromatographic separation and halving the effective yield [1]. Furthermore, unsubstituted purines form strong intermolecular hydrogen-bonded networks, resulting in high melting points (>210 °C) and poor solubility in standard reaction solvents like dichloromethane or tetrahydrofuran [2]. Substituting with other N-protected analogs, such as 9-THP or 9-trityl purines, can also fail if the downstream sequence involves strong Lewis acids or high-temperature conditions that prematurely cleave these more labile protecting groups [3].

Substitution Risk

9-Aryl or 9-arylsulfonyl
May exhibit only weak antimycobacterial activity compared to 9-benzyl; reported antimycobacterial assay context may not transfer.
9-Alkyl (methyl, ethyl)
Potent anticonvulsant activity in MES model was exclusive to 9-benzyl series; class-level pharmacophore requirement limits direct replacement.
Unsubstituted or other N-alkyl
C6 regioselective radical substitution yield may vary; synthetic reproducibility for library production requires 9-benzyl verification.

Melting Point Reduction and Aprotic Solvent Solubility

The N-9 benzylation of the purine core disrupts the strong intermolecular N-H···N hydrogen bonding network characteristic of unsubstituted purines. While unsubstituted 9H-purine exhibits a melting point of approximately 214 °C, 9-Benzyl-9H-purine melts at a significantly lower 123–124 °C [1]. This ~90 °C reduction in melting point correlates directly with a massive increase in lipophilicity and solubility in aprotic solvents such as dichloromethane, chloroform, and THF [2]. For process chemists, this means reactions can be run at higher concentrations and lower temperatures without the substrate precipitating, which is a common failure mode for unprotected purines in homogeneous catalysis [3].

Evidence DimensionMelting point and H-bond disruption
Target Compound Data9-Benzyl-9H-purine: MP 123–124 °C, highly soluble in DCM/THF
Comparator Or BaselineUnsubstituted 9H-purine: MP ~214 °C, poor aprotic solubility
Quantified Difference~90 °C reduction in melting point; enables high-concentration homogeneous catalysis
ConditionsStandard laboratory conditions (1 atm); solubility assessed in halogenated and ethereal solvents

High solubility in aprotic solvents is critical for scaling up transition-metal-catalyzed functionalizations without requiring massive solvent volumes.

Antimycobacterial MIC
Head-to-head
MIC 0.39 µg/mL (9-benzyl derivative)
vs. weak activity (9-aryl/arylsulfonyl)
Reported antimycobacterial assay context; supports 9-benzyl scaffold for M. tuberculosis H37Rv screening.
MABA assay; direct comparison data.

Regiocontrol in Direct C-H Functionalization

Procuring 9-Benzyl-9H-purine provides a locked geometry that is essential for regioselective C-H functionalization. In direct C-H cyanation or Minisci-type alkylations, the presence of the N-9 benzyl group directs the reaction cleanly to the C-6 or C-8 positions, achieving high regioselectivity (>95%) and isolated yields often exceeding 50-70% [1]. In contrast, attempting these same C-H activations on unsubstituted purines typically results in complex mixtures of N-alkylated and C-alkylated products, or complete reaction failure due to catalyst poisoning by the free imidazole N-H [2]. The benzyl group effectively shields the N-9 position while maintaining the electronic activation required for C-H abstraction [3].

Evidence DimensionRegioselectivity and yield in C-H functionalization
Target Compound Data9-Benzyl-9H-purine: >95% regiocontrol at C-6/C-8, 50-70% yields
Comparator Or BaselineUnprotected purines: <50% yield, complex N-/C- mixtures
Quantified DifferenceElimination of N-alkylation side reactions; >2x increase in isolated yield of C-functionalized products
ConditionsRadical oxidative coupling / Minisci-type C-H functionalization conditions

Eliminates the need for costly and time-consuming chromatographic separation of regioisomers in multi-step syntheses.

Anticonvulsant requirement
Class-level
Potent activity exclusive to 9-benzyl series
Non-benzyl 9-alkyl derivatives: inactive
Anticonvulsant model-response context; MES model requires 9-benzyl substitution.
Qualitative SAR; ED50 not reported in abstract.

Orthogonal Stability in Multi-Step Synthesis

The benzyl group on 9-Benzyl-9H-purine offers superior chemical stability compared to alternative protecting groups like tetrahydropyranyl (THP) or trityl. During complex multi-step syntheses involving strong Lewis acids (e.g., BF3·OEt2) or harsh nucleophilic conditions, the N-9 benzyl group remains fully intact, whereas THP groups are prone to premature acidic cleavage and trityl groups can suffer from steric hindrance or acid lability [1]. The benzyl group can be selectively removed later using orthogonal conditions, such as palladium-catalyzed hydrogenolysis (Pd/C, H2) or dissolving metal reduction (Na/NH3), allowing for precise control over the deprotection sequence in late-stage nucleoside or pharmaceutical synthesis [2].

Evidence DimensionProtecting group stability under Lewis acidic conditions
Target Compound DataN-9 Benzyl: Stable to strong Lewis acids and nucleophiles
Comparator Or BaselineN-9 THP / Trityl: Labile under acidic conditions; Trityl causes steric hindrance
Quantified DifferenceNear 100% retention of the benzyl group under conditions that completely cleave THP/trityl groups
ConditionsPresence of Lewis acids (e.g., BF3·OEt2) or strong nucleophiles

Enables the use of harsh reagents for C-ring modifications without risking premature deprotection and subsequent side reactions.

C6 Alkylation yield
Reported
43–61%
Supports C6 derivatization workflow under Minisci conditions.
Alkyl iodides, tBuOOH, H2SO4/AcOH/H2O, 10 °C.

Precursor for Antimycobacterial and Kinase Inhibitor Libraries

The locked N-9 position and high solubility make this compound the ideal starting material for synthesizing 6-aryl and 6-alkyl purine derivatives via C-H activation or cross-coupling. These functionalized purines are heavily investigated as antimycobacterial agents and kinase inhibitors, where the benzyl group ensures high-yielding, regioselective library generation [1].

Synthesis of Modified Nucleosides and Brain-Scanning Agents

9-Benzyl-9H-purine is used as a stable intermediate in the synthesis of complex nucleoside analogs and radiopharmaceuticals (e.g., 18F-labeled 6-fluoro-9-benzylpurine for PET imaging). The benzyl group effectively protects the N-9 position during harsh fluorination or glycosylation steps, allowing for orthogonal deprotection late in the synthesis [2].

Development of Push-Pull Purine Fluorophores

In materials science, the N-9 benzyl group enhances the photophysical properties (e.g., quantum yield) of functionalized purines compared to unprotected analogs. This makes 9-Benzyl-9H-purine a preferred scaffold for developing purine-based fluorescent probes, where solubility and electronic tuning are paramount [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimycobacterial screening studies
9-Benzyl scaffold for M. tuberculosis assay context
MIC against M. tuberculosis H37Rv; comparator activity review
Anticonvulsant model-response studies
9-Benzyl pharmacophore for MES model context
MES endpoint in rodent model; 9-substituent SAR verification
6-Substituted purine library synthesis
Regioselective C6 alkylation feasibility
Synthetic yield and derivative purity; method transfer review

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

210.090546336 g/mol

Monoisotopic Mass

210.090546336 g/mol

Heavy Atom Count

16

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